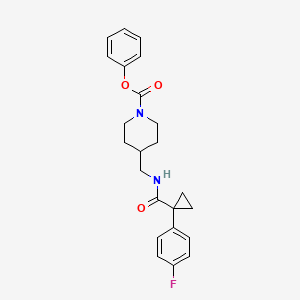

![molecular formula C13H16ClNO2 B2532934 N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide CAS No. 885461-16-5](/img/structure/B2532934.png)

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

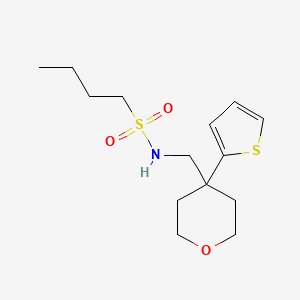

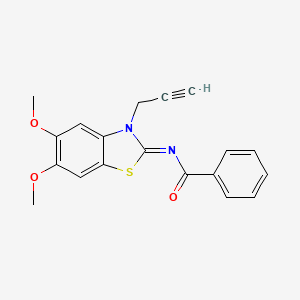

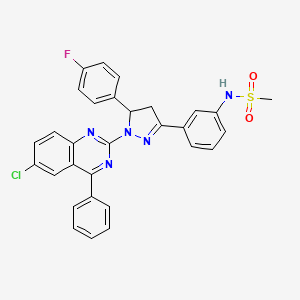

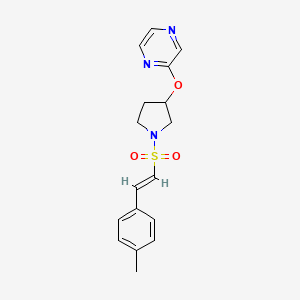

The compound "N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide" is a chloroacetamide derivative with a specific arrangement of methyl groups on the aromatic ring. This compound is part of a broader class of chemicals known for their diverse range of applications, including as intermediates in organic synthesis and potential pharmacological activities. The structural features of such compounds are often characterized by their substituents on the aromatic ring and the acetamide moiety, which can significantly influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the reaction of an appropriate aniline with an acid chloride. For instance, similar compounds have been synthesized by reacting trimethylsilylmethylamine with acid chlorides . Another approach involves the acetylation of aniline derivatives followed by chlorination . The synthesis process is crucial as it can affect the purity, yield, and subsequent properties of the compound.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is often determined using spectroscopic methods such as FTIR, NMR, and X-ray diffraction analysis. These techniques provide detailed information about the bond lengths, angles, and overall conformation of the molecule. For example, the conformation of the N-H bond in related compounds has been observed to be syn or anti to substituents on the aromatic ring, which can influence the molecule's hydrogen bonding patterns and crystal packing . Quantum chemical calculations, such as DFT, are also employed to predict and understand the molecular geometry and electronic structure .

Chemical Reactions Analysis

Chloroacetamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The chloroacetyl group can act as an electrophile in nucleophilic substitution reactions, while the acetamide moiety can engage in hydrogen bonding and other non-covalent interactions. The substituents on the aromatic ring can also influence the reactivity of the compound, as seen in the case of electron-withdrawing or electron-donating groups affecting the properties of the amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of chlorine atoms can increase the density and molecular weight, while the methyl groups can affect the hydrophobicity of the compound. The melting and boiling points, solubility, and stability are key physical properties that are determined experimentally. The chemical properties, such as acidity, basicity, and reactivity, are also crucial for understanding the behavior of these compounds in different environments .

Scientific Research Applications

Synthesis and Structural Studies

Silylated Derivatives and Structural Analysis : A study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, including synthesis and structure investigation through various spectroscopy and X-ray crystal analysis methods, highlights the importance of such derivatives in understanding molecular interactions and designing new compounds with potential applications in material science and pharmaceuticals (Nikonov et al., 2016).

Crystal Structure and Substitution Effects : Research focusing on the crystal structures of various N-(2,4,6-trimethylphenyl)-acetamides provides insights into how substitutions in the ring and side chain affect the crystal structure. Such studies are crucial for the design of molecules with desired physical and chemical properties for applications in material science, catalysis, and drug design (Gowda et al., 2006).

Biochemical and Pharmacological Applications

Acetylation Mechanisms and Enzymatic Processes : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the potential of using enzymatic processes for the synthesis of intermediates in drug development, particularly in the production of antimalarial drugs (Magadum & Yadav, 2018).

Novel Derivatives and Biological Activity : The synthesis of novel tetrahydrocarbazole derivatives of biological interest from 2-cyano-N-(tetrahydrocarbazole)acetamide demonstrates the ongoing efforts to develop new molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and analgesic properties (Fadda et al., 2010).

Future Directions

The future directions for “N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide” and similar compounds could involve further exploration of their synthetic uses in the formation of biologically active compounds . Their potential in evolving better chemotherapeutic agents is also a point of interest .

properties

IUPAC Name |

N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-7-5-8(2)13(15-10(4)16)9(3)12(7)11(17)6-14/h5H,6H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEROUJKBXVEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)CCl)C)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)

![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)